molecular formula C17H12Cl2N2S B2974319 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide CAS No. 344281-70-5

4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide

Cat. No.: B2974319
CAS No.: 344281-70-5
M. Wt: 347.26
InChI Key: VHOSEKYHZBPZOM-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide is a heterocyclic compound featuring a pyrimidine core substituted with a 4-chlorobenzylthio group at position 2 and a 4-chlorophenyl group at position 3. Its molecular structure combines aromatic chlorinated substituents with a sulfur-containing linkage, which is characteristic of compounds designed for agrochemical or pharmaceutical applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2S/c18-15-5-1-12(2-6-15)11-22-17-20-9-14(10-21-17)13-3-7-16(19)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOSEKYHZBPZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-(4-chlorophenyl)-2-pyrimidinyl thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound ID Substituent at Position 2 Substituent at Position 5/6 Functional Groups
Target 4-Chlorobenzylthio 4-Chlorophenyl Chloro, sulfide
4-Fluorobenzylthio Carboxamide (N-linked) Fluoro, carboxamide
4-Chlorobenzylthio Trifluoromethylphenyl Chloro, trifluoromethyl, acetamide
4-Chlorophenylthio Cyclopenta-fused ring Chloro, sulfide, fused ring
4-Chlorobenzylthio Phenylsulfanyl, nitrile Chloro, nitrile, dual sulfide

Table 2: Key Properties

Compound ID Melting Point (K) Predicted LogP* Notable Bioactivity
Target N/A ~4.2 Agrochemical potential
N/A ~3.1 Antibacterial
N/A ~3.8 Enzyme inhibition (inferred)
N/A ~3.5 Structural rigidity
394–396 ~4.0 High thermal stability

*LogP values estimated using fragment-based methods.

Biological Activity

4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide can be represented as follows:

  • IUPAC Name : 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide
  • Molecular Formula : C18H14Cl2N2S
  • CAS Number : 344281-70-5

This compound features a pyrimidine core substituted with chlorobenzyl and chlorophenyl groups, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, including enzyme inhibition and interaction with DNA or RNA. The specific mechanism for 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide remains to be fully elucidated, but it is hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular signaling pathways.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

Anticancer Activity

Several studies have assessed the anticancer potential of chlorinated pyrimidine derivatives. For instance, compounds structurally related to 4-Chlorobenzyl 5-(4-chlorophenyl)-2-pyrimidinyl sulfide have demonstrated cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (μM)
Compound AHeLa15
Compound BMCF-720
Compound CA54910

Note: Specific data for the target compound is not available; however, similar compounds show promising results.

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated a series of chlorinated pyrimidines, including derivatives similar to our compound. The study found that these compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
  • Toxicological Assessment : Research reported in Environmental Toxicology assessed the toxicity of various chlorinated compounds on non-target species. The findings indicated varying degrees of toxicity, emphasizing the need for careful evaluation of environmental impacts when considering therapeutic applications .
  • Mechanistic Insights : A publication in Bioorganic & Medicinal Chemistry discussed the mechanisms through which similar compounds exert their biological effects, including enzyme inhibition and disruption of cellular processes .

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